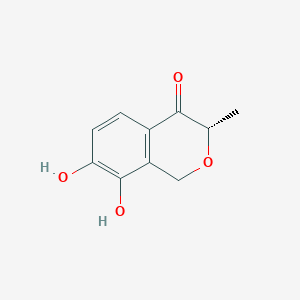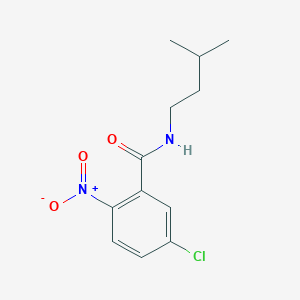
5-Chloro-N-isopentyl-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-isopentyl-2-nitrobenzamide is an organic compound with the molecular formula C12H15ClN2O3 It is a derivative of benzamide, characterized by the presence of a chlorine atom at the 5-position, an isopentyl group at the N-position, and a nitro group at the 2-position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-isopentyl-2-nitrobenzamide typically involves the nitration of 5-chlorobenzamide followed by the introduction of the isopentyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 2-position. Subsequently, the isopentyl group can be introduced through an amide formation reaction using isopentylamine and appropriate coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-N-isopentyl-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Hydrolysis: Hydrochloric acid for acidic hydrolysis, sodium hydroxide for basic hydrolysis.
Major Products Formed
Reduction: 5-Chloro-N-isopentyl-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 5-Chloro-2-nitrobenzoic acid and isopentylamine.
Aplicaciones Científicas De Investigación
5-Chloro-N-isopentyl-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The nitro group is known to be a pharmacophore in many bioactive compounds.
Medicine: Potential use as a lead compound in drug discovery and development. Its derivatives may exhibit therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials. Its unique structure can impart specific properties to polymers and other materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-isopentyl-2-nitrobenzamide depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chlorine atom and isopentyl group may influence the compound’s binding affinity to molecular targets such as enzymes or receptors. The exact molecular targets and pathways involved would require further experimental validation.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-nitrobenzamide: Lacks the isopentyl group, which may affect its solubility and biological activity.
N-Isopentyl-2-nitrobenzamide: Lacks the chlorine atom, which may influence its reactivity and binding properties.
5-Chloro-N-isopropyl-2-nitrobenzamide: Similar structure but with an isopropyl group instead of an isopentyl group, which may affect its steric properties and interactions.
Uniqueness
5-Chloro-N-isopentyl-2-nitrobenzamide is unique due to the combination of its functional groups. The presence of the chlorine atom, nitro group, and isopentyl group provides a distinct set of chemical and biological properties that can be exploited in various applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and development.
Propiedades
Fórmula molecular |
C12H15ClN2O3 |
|---|---|
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
5-chloro-N-(3-methylbutyl)-2-nitrobenzamide |
InChI |
InChI=1S/C12H15ClN2O3/c1-8(2)5-6-14-12(16)10-7-9(13)3-4-11(10)15(17)18/h3-4,7-8H,5-6H2,1-2H3,(H,14,16) |
Clave InChI |
JHANTKCLYFWFTJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B14906991.png)
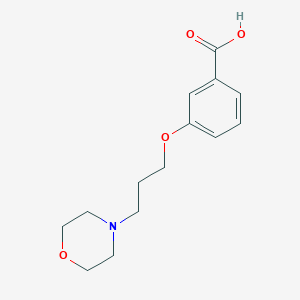

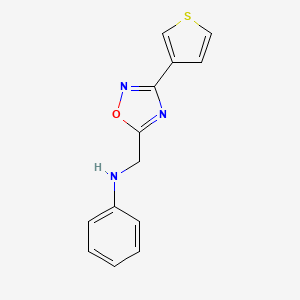
![4-((3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl)benzonitrile](/img/structure/B14907006.png)
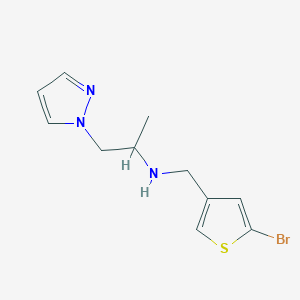
![2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B14907009.png)
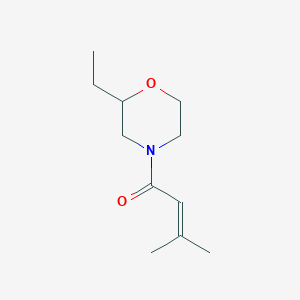
![Benzyl 4-oxohexahydropyrrolo[1,2-a]pyrimidine-1(2H)-carboxylate](/img/structure/B14907016.png)

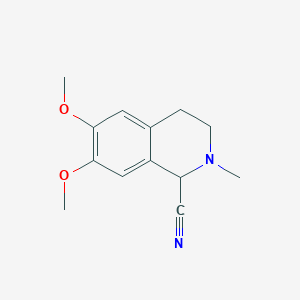
![tert-Butyl 1-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14907041.png)
